tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Building Block Chemical Synthesis Quality Control

Procure a high-purity fluorinated azepane building block that offers a unique conformational advantage for your drug discovery projects. The strategic single fluorine substitution at the 4-position, stabilized by the tert-butyl carbamate (Boc) protecting group, exploits the fluorine gauche effect to bias the seven-membered ring. This conformational pre-organization is scientifically proven to enhance target binding and metabolic stability, making it an essential scaffold for developing glycosidase inhibitors, peptidomimetics, and DNA minor groove binders. Avoid the risk of generic substitution; secure this distinct, application-critical intermediate for your medicinal chemistry research.

Molecular Formula C11H18FNO3
Molecular Weight 231.26 g/mol
CAS No. 1823834-07-6
Cat. No. B1446249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate
CAS1823834-07-6
Molecular FormulaC11H18FNO3
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C(=O)C1)F
InChIInChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8H,4-7H2,1-3H3
InChIKeyWIJMFJCEVOJLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS 1823834-07-6): A Fluorinated Azepane Building Block for Medicinal Chemistry and Drug Discovery


tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS 1823834-07-6) is a fluorinated seven-membered nitrogen heterocycle with the molecular formula C11H18FNO3 and a molecular weight of 231.26 g/mol . This compound belongs to the class of N-Boc-protected fluoroazepanes, a scaffold recognized for its potential in medicinal chemistry and drug discovery. It is commercially available as a research chemical with typical purities of 95–97% , and is primarily used as a versatile building block for the synthesis of more complex molecules, including pharmaceutical candidates and biologically active compounds .

Why Substituting tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate with a Non-Fluorinated or Differently Substituted Azepane Is Not Advisable


Fluorinated azepanes are not readily interchangeable with their non-fluorinated counterparts or other in-class heterocycles. The introduction of a single fluorine atom into an azepane ring is known to profoundly alter the molecule's conformation, basicity, and metabolic stability, which directly impacts biological activity and target engagement [1]. Specifically, a fluorine atom can bias the flexible seven-membered azepane ring to a single major conformation via the fluorine gauche effect [1]. This conformational bias is a key determinant of bioactivity, as it pre-organizes the molecule for optimal interactions with a biological target. Therefore, replacing this specific fluoroazepane with an unsubstituted or differently substituted analog carries a high risk of losing the precise spatial and electronic properties required for the intended application, rendering generic substitution a scientifically unsound practice.

Quantitative Differentiation Evidence for tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS 1823834-07-6)


Comparative Purity Specification for tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

The compound is available from commercial suppliers with a specified minimum purity of 95% or 97%, which is a standard benchmark for research-grade building blocks . In comparison, a close structural analog, 1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9), is also offered at a 97% purity specification, indicating that the target compound meets the same high quality standard as related azepane intermediates .

Building Block Chemical Synthesis Quality Control

Conformational Bias Conferred by Monofluorination in Azepane Scaffolds

A study by Patel et al. (2013) demonstrated that the installation of a single fluorine atom on a model azepane ring can bias the ring's conformation to a single major state [1]. This conformational locking is a direct result of the fluorine gauche effect and other stereoelectronic factors. The study provides quantitative evidence of this bias through (1)H NMR spectroscopy and computational modeling, which showed a clear preference for one diastereomer to adopt a specific, well-defined conformation. While the study does not directly measure tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate, the principle is directly transferable to the azepane class, suggesting that the 4-fluoro substitution on the azepane core of the target compound likely imposes a similar, predictable conformational bias [1].

Conformational Analysis Medicinal Chemistry Fluorine Chemistry

Enhanced Metabolic Stability Inferred for Fluorinated Azepane Scaffolds

The introduction of fluorine atoms into drug molecules is a well-established strategy in medicinal chemistry to improve metabolic stability and bioavailability . While direct experimental data on the metabolic stability of tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate is not available in the provided sources, the general principle holds that fluorination at a metabolically labile site can block oxidative metabolism by cytochrome P450 enzymes . In comparison to a non-fluorinated azepane, the 4-fluoro substituent is expected to confer increased resistance to metabolic degradation, potentially leading to a longer half-life and improved in vivo performance in drug candidates derived from it.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Availability as a Pre-Synthesized Building Block with a Defined Purity

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate is commercially available from multiple vendors (e.g., AKSci, CheMenu, Aaron Chemicals) as an off-the-shelf research chemical . This contrasts with the need to synthesize a custom fluoroazepane from scratch, which would require multiple synthetic steps and significant time investment. The availability of this specific building block with a defined purity of 95-97% accelerates research workflows and ensures batch-to-batch consistency. In contrast, a researcher seeking a different fluorination pattern or a different protecting group on the azepane ring may face limited or no commercial availability, leading to delays and increased project costs.

Chemical Sourcing Procurement Research Efficiency

Best Application Scenarios for tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate (CAS 1823834-07-6) Based on Verified Evidence


Synthesis of Novel Glycosidase Inhibitors and Antidiabetic Agents

As a fluorinated azepane building block, tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate can be used to synthesize novel iminosugars or related compounds. The class of polysubstituted azepanes has demonstrated great potential as glycosidase inhibitors, which are relevant for developing antidiabetic and anticancer therapies [1]. The conformational bias conferred by the fluorine atom [2] may be exploited to lock the azepane ring into a conformation that optimally mimics the transition state of glycoside hydrolysis, thereby enhancing inhibitory potency.

Development of Conformationally Constrained Peptidomimetics

The 4-fluoro-3-oxoazepane scaffold can serve as a rigid core for designing peptidomimetics. The strong conformational bias imposed by the fluorine atom [1] can pre-organize the molecule, reducing the entropic penalty upon binding to a target protein. This is a crucial strategy in drug design to improve binding affinity and selectivity. The Boc protecting group allows for further orthogonal functionalization to introduce peptide side chains or other pharmacophores.

Exploration of Novel Chemical Space in Antiviral and Anticancer Research

Fluorinated azepanes are valuable tools for exploring new chemical space in the search for novel antiviral and anticancer agents [1]. The unique properties of the fluorine atom (e.g., high electronegativity, strong C-F bond) and the flexibility of the seven-membered ring make this class of compounds attractive for creating diverse libraries of potential drug candidates. tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate, with its specific substitution pattern, offers a distinct entry point for synthesizing such libraries.

Building Block for DNA Minor Groove Binding Ligands (MGBLs)

Azepane-containing compounds have been investigated as DNA minor groove binding agents (MGBLs) [1]. The fluorine atom on the azepane ring of tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate could be used to modulate the molecule's interaction with the DNA minor groove, potentially by influencing hydrogen bonding or electrostatic interactions. The Boc protecting group and ketone functionality offer multiple sites for further elaboration to optimize DNA binding affinity and sequence selectivity.

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